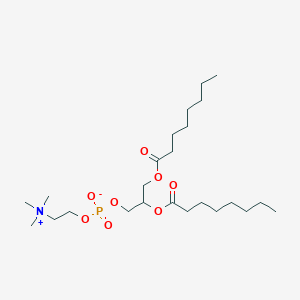

1,2-Octanoylphosphatidylcholine

説明

特性

CAS番号 |

111466-75-2 |

|---|---|

分子式 |

C24H48NO8P |

分子量 |

509.6 g/mol |

IUPAC名 |

2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |

InChIキー |

YHIXRNNWDBPKPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |

正規SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |

他のCAS番号 |

111466-75-2 |

同義語 |

1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |

製品の起源 |

United States |

Synthetic Methodologies for 1,2 Octanoylphosphatidylcholine and Analogues

Strategies for Enantioselective and Asymmetric Synthesis of Phospholipids (B1166683)

The stereochemistry of phospholipids is crucial for their biological function. Enantiomerically pure phospholipids are essential for creating well-defined model membranes and for understanding stereospecific enzyme-lipid interactions. A key challenge in phospholipid synthesis is the creation of the chiral glycerol (B35011) backbone.

A notable strategy for the asymmetric synthesis of lipids and phospholipids begins with the Sharpless asymmetric epoxidation of allyl alcohol to generate optically active glycidol. This versatile intermediate can then be opened by a nucleophile, such as a fatty acid, to establish the stereocenter of the diacylglycerol precursor. For instance, an efficient asymmetric synthesis of 1,2-diacylglycerols has been reported starting from allyl bromide. nih.gov This method involves the dihydroxylation of an allyl ether derivative using an asymmetric dihydroxylation (AD) catalyst to produce the chiral glycerol precursor in high yield and optical purity. nih.gov Subsequent diacylation and deprotection under mild conditions that prevent acyl migration lead to the desired chiral 1,2-diacylglycerol, a critical intermediate for the synthesis of 1,2-octanoylphosphatidylcholine. nih.gov

Development of Novel Synthetic Methodology for Short-Chain Acyl Lipids

Short-chain phospholipids like this compound are valuable tools in biochemistry and biophysics due to their higher water solubility and critical micelle concentration compared to their long-chain counterparts. This section explores modern synthetic approaches tailored for these important molecules.

Biocatalysis in Phospholipid Synthesis

Enzymes, particularly lipases and phospholipases, offer a powerful and highly selective alternative to traditional chemical synthesis. nih.gov Their ability to operate under mild reaction conditions and with high regioselectivity and stereoselectivity makes them ideal for modifying phospholipids.

Lipase-catalyzed esterification and transesterification reactions are widely used for the synthesis of structured phospholipids. nih.gov For the synthesis of a phosphatidylcholine with a defined fatty acid at the sn-1 position, lipase (B570770) from Rhizopus oryzae has been effectively used in a water-activity-controlled organic medium. nih.gov This approach can be adapted for the synthesis of this compound by using glycerophosphocholine (GPC) as the starting material and octanoic acid or its ester as the acyl donor.

A two-step enzymatic process can be envisioned for the synthesis of 1,2-dioctanoyl-sn-glycero-3-phosphocholine. First, a 1,3-specific lipase, such as Lipozyme TL IM (from Thermomyces lanuginosus), can be used to acylate the sn-1 position of GPC with octanoic acid. ripublication.com Subsequently, a phospholipase A2 (PLA2) can catalyze the acylation of the sn-2 position of the resulting lyso-phosphatidylcholine intermediate. researchgate.netnih.gov The reaction conditions, including enzyme loading, substrate ratio, temperature, and water content, are critical for maximizing the yield and purity of the final product. mdpi.com

| Enzyme | Substrates | Reaction Type | Key Parameters | Yield | Reference |

| Lipase from Rhizopus oryzae | Glycerophosphocholine, Caproic Acid | Esterification | Water activity (aw) = 0.11, [Caproic Acid] = 0.8 M | 78% | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Glycerophosphocholine, Oleic Acid | Esterification | Water activity = 0.11, [Oleic Acid] = 1.8 M | 60% | researchgate.net |

| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Soybean Phospholipids, Decanoic Acid | Acidolysis | 40°C, 10 days, Hexane | 23.16% incorporation | ripublication.com |

| Immobilized Phospholipase A1 | Phosphatidylcholine, Nervonic Acid | Acidolysis | Enzyme load: 20%, Temp: 55°C, Water content: 1%, Time: 9h | 48 mol% incorporation | mdpi.com |

Transition Metal Catalysis in Organic Synthesis

Transition metal catalysis has revolutionized organic synthesis, and its application to phospholipid synthesis is an emerging area of interest. While not as established as biocatalysis in this specific field, transition metal-catalyzed reactions offer unique opportunities for the formation of key bonds within the phospholipid structure.

For instance, transition metal-catalyzed cross-coupling reactions can be employed for the formation of the ester linkages between the glycerol backbone and the fatty acid chains. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination for C-N bond formation, provide a conceptual framework for developing analogous C-O bond-forming reactions for ester synthesis under mild conditions. nih.gov Furthermore, gold-catalyzed reactions have been shown to facilitate complex organic transformations and could potentially be applied to the synthesis of phospholipid precursors. youtube.com The development of enantioselective transition metal-catalyzed reactions is particularly promising for the asymmetric synthesis of phospholipids. acs.org

Utilization of Continuous Flow Technology in Phospholipid Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. rsc.org The application of flow chemistry to phospholipid synthesis, particularly for the production of liposomes and other lipid nanoparticles, is gaining traction.

In a continuous flow setup, reagents are pumped through a reactor, often a heated or cooled tube or a microreactor, where they mix and react. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purer products. For phospholipid synthesis, a flow process could involve the sequential addition of reagents to a flowing stream containing the glycerol backbone, facilitating the controlled acylation at the sn-1 and sn-2 positions. While specific examples for this compound are not yet prevalent, the successful continuous flow synthesis of various pharmaceutical intermediates and other fine chemicals demonstrates the potential of this technology. rsc.org The modular nature of flow systems also allows for the integration of in-line purification and analysis, streamlining the entire production process.

Modular Synthetic Intermediates and Building Blocks for Derivatization

A modular or building block approach to synthesis offers significant flexibility, allowing for the rapid generation of a diverse range of phospholipid analogs from a common set of intermediates. This strategy is particularly valuable for creating libraries of phospholipids with varied acyl chains or head groups for structure-activity relationship studies.

The phosphoramidite (B1245037) method, widely used in oligonucleotide synthesis, provides a powerful example of a modular approach that could be adapted for phospholipids. nih.govyoutube.com In this method, a phosphoramidite building block, containing the phosphate (B84403) group and a protected head group, is coupled to a hydroxyl group on the diacylglycerol backbone. The use of different phosphoramidite building blocks would allow for the easy introduction of various head groups, while starting with different diacylglycerols would vary the acyl chains. This approach would enable the systematic modification of the phospholipid structure to fine-tune its properties for specific applications. The synthesis of modular building blocks with orthogonal protecting groups is key to the success of this strategy, allowing for selective deprotection and further derivatization. nih.gov

Advanced Analytical Techniques for 1,2 Octanoylphosphatidylcholine Characterization in Research

Mass Spectrometry-Based Approaches in Lipidomics

Mass spectrometry (MS) has become a cornerstone of lipidomics due to its high sensitivity, resolution, and molecular specificity. nih.gov It enables the rapid detection and characterization of a vast number of individual lipid species from biological samples. spectroscopyonline.com

Shotgun lipidomics is a powerful, high-throughput approach that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. mdpi.comnih.govyoutube.com This method allows for the rapid, system-level analysis of the lipidome, making it ideal for quantitative studies that aim to characterize the complete lipid profile of a cell or tissue. nih.govwiley.com The technique is prized for its speed, enabling the analysis of hundreds of samples per day, a crucial aspect for clinical and biomarker research. nih.gov

In the context of 1,2-Octanoylphosphatidylcholine, a shotgun analysis of a biological extract would involve spiking the sample with a known quantity of an internal standard. youtube.com The entire lipid mixture is then introduced into the mass spectrometer, often via nano-electrospray ionization (nanoESI). wiley.com High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are used to acquire spectra of the intact lipid ions. nih.govwiley.com The high resolving power allows for the separation of signals from lipids with the same nominal mass. wiley.com The quantity of this compound can then be determined by comparing the intensity of its molecular ion signal to that of the internal standard. This approach has been successfully used to quantify numerous phosphatidylcholine (PC) species in various biological samples, such as salmon muscle tissue and human liver biopsies. wiley.comnih.gov

Table 1: Key Features of Shotgun Lipidomics for Phosphatidylcholine Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Methodology | Direct infusion of total lipid extract into the mass spectrometer without online chromatographic separation. mdpi.comnih.gov | Enables rapid quantification within a complex biological matrix. |

| Throughput | High-throughput, capable of analyzing hundreds of samples per day. nih.gov | Suitable for large-scale studies, such as biomarker discovery or screening. |

| Quantification | Absolute or relative quantification is achieved using internal standards for each lipid class. nih.gov | Allows for the precise measurement of this compound concentration. |

| Instrumentation | Typically employs high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) with nanoESI. nih.govwiley.com | High mass accuracy is crucial for distinguishing this compound from other isobaric species. |

Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity and elucidating the structure of lipid molecules. chemrxiv.org In an MS/MS experiment, a specific precursor ion—for instance, the molecular ion of this compound—is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govbohrium.com

For phosphatidylcholines, low-energy CID of the protonated molecule, [M+H]⁺, characteristically yields a highly abundant product ion at a mass-to-charge ratio (m/z) of 184.07. chemrxiv.orgnih.govacs.org This ion corresponds to the phosphocholine (B91661) headgroup and is a diagnostic marker used to identify a molecule as a member of the PC class. nih.govresearchgate.net

Further structural information, such as the identity of the fatty acyl chains, can be obtained from other fragments. Analysis of the [M+Li]⁺ adduct, for example, can reveal the preferential loss of the fatty acid from the sn-1 position, helping to assign the location of the acyl chains on the glycerol (B35011) backbone. nih.govacs.org For this compound, which has two C8:0 acyl chains, MS/MS fragmentation would confirm the PC headgroup (m/z 184.07) and the presence of octanoyl chains. More advanced fragmentation techniques, such as ultraviolet photodissociation (UVPD), can even be used to determine the precise location of double bonds in unsaturated fatty acids, though this is not applicable to the saturated octanoyl chains of this specific compound. nih.gov

Table 2: Characteristic MS/MS Fragments for Phosphatidylcholine (PC) Identification

| Precursor Ion | Collision Energy | Characteristic Product Ion (m/z) | Structural Information Gained |

|---|---|---|---|

| [M+H]⁺ | Low | 184.07 | Confirms the presence of the phosphocholine headgroup, identifying the lipid as a PC. chemrxiv.orgacs.org |

| [M+Li]⁺ | Low | [M+Li-RCOOH]⁺ | Reveals the identity of the fatty acyl (RCOOH) chains. Preferential loss helps assign sn-1 vs. sn-2 position. nih.govacs.org |

Direct injection mass spectrometry (DI-MS), which forms the basis of shotgun lipidomics, generates highly complex spectra by analyzing all components of a lipid extract simultaneously. nih.govnih.gov This complexity necessitates the use of computational data deconvolution to extract meaningful information. spectroscopyonline.com Without chromatographic separation, ions from numerous different lipid species, including isomers and isobars, can overlap, making manual interpretation impossible. researchgate.net

The deconvolution process involves a series of computational steps, including peak extraction, deisotoping, and alignment of features across multiple samples. spectroscopyonline.com Algorithms are used to identify real biomolecule signals from background noise and chemical or electronic artifacts. youtube.com For the analysis of this compound in a mixture, the process would start with identifying its accurate mass from a high-resolution full-scan spectrum. This feature would then be confirmed through its characteristic MS/MS fragmentation pattern (e.g., the m/z 184.07 fragment). Deconvolution software helps to resolve overlapping isotopic patterns and separate signals from co-eluting isobaric species, ultimately allowing for the accurate quantification of the target lipid. wiley.comresearchgate.net

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govnii.ac.jp Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the label-free imaging of individual phospholipids (B1166683), providing crucial insights into their localization within distinct anatomical structures or even at the single-cell level. nih.govtandfonline.com

For the characterization of this compound, a thin section of a biological tissue would be coated with a suitable matrix and analyzed in a rastering pattern. nii.ac.jp At each spot, a full mass spectrum is acquired. By plotting the intensity of the ion corresponding to this compound (identified by its accurate mass and confirmed by on-tissue MS/MS if necessary) at every x,y coordinate, a two-dimensional ion image is created. nii.ac.jp This image reveals the distribution of the lipid within the tissue architecture. High-resolution mass analyzers are essential for this work to ensure that the detected signal is specific to the target lipid and not an isobaric interferent. tandfonline.com This method has been successfully used to map the distribution of various phospholipids in tissues like the brain and liver, linking changes in lipid localization to disease states. tandfonline.comresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are used to separate complex mixtures into their individual components before detection. nih.gov This separation reduces ion suppression effects in the mass spectrometer and allows for the clear differentiation of isomeric and isobaric lipids. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating lipids. nih.govfao.org For phosphatidylcholines, reversed-phase (RP) HPLC is most commonly used. libretexts.orgnih.gov In RP-HPLC, separation is based on the hydrophobic interactions between the lipid's fatty acyl chains and the nonpolar stationary phase (typically C18) of the column. libretexts.orgnih.gov

When analyzing a mixture containing this compound, a mobile phase, often a gradient of solvents like methanol (B129727) and water with a buffer, is used to elute the lipids from the column. nih.gov The retention time of a PC species is primarily determined by its hydrophobicity, which is a function of the total number of carbons in its acyl chains and the number of double bonds. nih.gov

Effect of Chain Length: Retention time increases with the total number of carbons in the fatty acid chains. Longer chains are more hydrophobic and interact more strongly with the C18 stationary phase. nih.gov

Effect of Unsaturation: The presence of double bonds decreases hydrophobicity and reduces retention time. Each double bond makes the chain behave as if it were shorter. libretexts.orgnih.gov

Therefore, this compound, with two saturated 8-carbon chains (a total of 16 carbons), would elute earlier than a PC with longer chains (e.g., 1,2-dipalmitoylphosphatidylcholine, C16:0/C16:0) but later than a PC with shorter chains or a similar-length PC containing double bonds. The separated lipids are then detected, commonly by a mass spectrometer or an ultraviolet (UV) detector, which can detect the double bonds in unsaturated lipids or the ester linkages at around 205 nm. nih.govnih.gov

Table 3: Principles of Reversed-Phase HPLC for Phosphatidylcholine Separation

| Parameter | Principle | Application to this compound |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18 silica). libretexts.org | Interacts with the hydrophobic octanoyl (C8:0) chains. |

| Mobile Phase | Polar (e.g., Methanol/Water mixture). nih.gov | Elutes lipids from the column based on their polarity. |

| Separation Basis | Hydrophobicity of acyl chains. nih.gov | Retention time is determined by the combined hydrophobicity of its two C8:0 chains. |

| Detection | UV (205 nm) or Mass Spectrometry. nih.govnih.gov | Allows for quantification and identification post-separation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic analysis of molecules like this compound. nih.gov Different nuclei, such as ²H, ³¹P, and ¹H, provide complementary information about the molecule's structure, conformation, and environment.

Deuterium (B1214612) (²H) NMR for Phospholipid Membrane Structural Properties and Molecular Dynamics

Deuterium (²H) NMR spectroscopy is a highly effective method for investigating the structural organization and molecular dynamics of phospholipid acyl chains within membranes. nih.govwikipedia.org This technique requires isotopic labeling, where hydrogen atoms on the octanoyl chains of this compound are replaced with deuterium. wikipedia.orghuji.ac.il Since the natural abundance of deuterium is very low (0.016%), this specific labeling ensures that the NMR signal originates exclusively from the labeled positions. wikipedia.org

In the solid state, the ²H NMR spectrum of a deuterated C-D bond yields a characteristic Pake doublet, the separation of which is known as the quadrupolar splitting (Δνq). This splitting is directly dependent on the angle between the C-D bond and the external magnetic field. wikipedia.org For phospholipids in a membrane, rapid axial rotation of the molecules averages the tensor, but the ordering of the acyl chains results in residual quadrupolar splittings.

The magnitude of this splitting is used to calculate the bond order parameter, S(CD), which quantifies the degree of motional restriction and average orientation of the C-D bond relative to the axis of molecular rotation. nih.gov A larger S(CD) value indicates a more ordered and less dynamic acyl chain segment. nih.gov By selectively deuterating different positions along the octanoyl chains, a profile of membrane order can be constructed. Studies on similar phospholipids have shown that pressure and the inclusion of other molecules like cholesterol can significantly alter these order parameters, reflecting changes in membrane structure and fluidity. nih.govnih.gov This technique allows for the detailed characterization of how this compound contributes to the physical properties of lipid bilayers. nih.govnih.gov

Phosphorus-31 (³¹P) NMR for Critical Micelle Concentration Determination

Phosphorus-31 (³¹P) NMR spectroscopy is particularly sensitive to the chemical environment of the phosphate (B84403) group in phospholipids. uzh.ch It is an excellent tool for studying phase behavior and determining the critical micelle concentration (CMC) of short-chain phospholipids like this compound. nih.govnih.gov

The ³¹P NMR spectrum of phospholipids in an aqueous solution typically shows a single, narrow signal. nih.gov The chemical shift of this signal is highly sensitive to whether the phospholipid exists as a monomer or is incorporated into a larger aggregate, such as a micelle. A method utilizing lanthanide shift reagents, such as praseodymium ions (Pr³⁺), can be employed to determine the CMC. nih.govnih.gov

When Pr³⁺ is added to the solution, it interacts with the phosphate headgroup, inducing a downfield shift in the ³¹P NMR signal. nih.gov The magnitude of this induced shift is significantly greater for phospholipids in a micellar state compared to those existing as monomers in solution. nih.gov This difference arises because the density of phosphate groups, and thus the proximity to the shift reagent, is much higher on the surface of a micelle.

By titrating the phospholipid solution with the lanthanide ion and plotting the induced chemical shift against the total phospholipid concentration, a distinct break in the curve is observed. This inflection point corresponds to the CMC. For instance, this method has been successfully used to determine the CMC of structurally similar short-chain lysophosphatidylcholines, such as C8-lysoPC. nih.gov

| Phospholipid State | ³¹P NMR Signal Characteristic (with Lanthanide Shift Reagent) | Rationale |

|---|---|---|

| Monomer (Below CMC) | Small downfield chemical shift. nih.gov | Lower local concentration of phosphate groups leads to weaker interaction with the shift reagent. |

| Micelle (Above CMC) | Large downfield chemical shift. nih.gov | High density of phosphate groups on the micelle surface enhances interaction with the shift reagent. |

Proton (¹H) NMR with Chemometrics Applications

Proton (¹H) NMR spectroscopy provides a detailed fingerprint of a molecule based on the chemical environment of its hydrogen atoms. huji.ac.il For this compound, the ¹H NMR spectrum would display characteristic signals for the choline (B1196258) headgroup protons, the glycerol backbone, and the acyl chain methylene (B1212753) and terminal methyl groups. semanticscholar.org

When combined with chemometrics, ¹H NMR becomes a powerful platform for metabolomics and the analysis of complex mixtures. nih.govdntb.gov.ua Chemometrics uses multivariate statistical methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), to extract meaningful information from large spectral datasets. jeol.comdntb.gov.ua

The workflow involves acquiring ¹H NMR spectra from a series of samples and converting them into a data matrix, often through a process called "binning" or "bucketing," where the spectrum is divided into small chemical shift regions. jeol.com PCA can then be applied to this matrix to reduce its dimensionality and identify patterns or groupings among the samples based on their metabolic profiles. jeol.com

In the context of research involving this compound, this approach could be used to monitor its incorporation into a biological system, track its degradation, or observe its effect on the metabolic profile of cells or biofluids. nih.gov By identifying the specific NMR signals corresponding to this compound, its concentration changes and interactions can be quantified and correlated with changes in other metabolites within the system. nih.gov This "targeted profiling" approach enhances the ability to analyze metabolites, even at low concentrations or in spectrally crowded regions. nih.gov

Other Spectroscopic and Chemical Analytical Methods

Beyond HPLC and standard NMR techniques, other advanced methods provide further insight into the physicochemical properties of this compound.

Ion Mobility Spectroscopy (IMS)

Ion Mobility Spectroscopy (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge. chromatographyonline.commdpi.com When coupled with mass spectrometry (IMS-MS), it provides a powerful two-dimensional analysis, separating molecules by both their mass-to-charge ratio (m/z) and their drift time through a gas-filled cell. nih.gov This separation occurs on a millisecond timescale, making it compatible with high-throughput analyses. chromatographyonline.com

The key parameter derived from an IMS experiment is the ion's rotationally averaged collision cross-section (CCS), which is a measure of its gas-phase shape. rsc.org This value is a unique physicochemical property that can be used as an additional identifier to increase confidence in compound annotation, complementing mass and retention time data. frontiersin.org

For this compound, IMS-MS can be used to separate it from a complex lipid mixture, including distinguishing it from isomers that have the same mass but different structures (e.g., positional or acyl chain isomers). frontiersin.org Different types of IMS instruments, such as drift-tube IMS (DTIMS) and traveling-wave IMS (TWIMS), can be utilized for these separations. chromatographyonline.commdpi.com The ability of IMS-MS to resolve complex mixtures and provide structural information makes it a valuable tool for detailed lipidomic studies involving this compound. nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the molecular structure of lipids like this compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a molecular "fingerprint."

In the context of phosphatidylcholines, FT-IR can provide detailed information about the conformation and environment of the phosphate headgroup and the acyl chains. uni-leipzig.de For this compound, specific vibrational bands corresponding to its constituent parts can be observed. The spectrum would be characterized by key peaks from the phosphocholine headgroup and the two octanoyl chains.

Key spectral regions and their corresponding molecular vibrations for phosphatidylcholines include:

C=O Stretching: The ester carbonyl groups linking the fatty acid chains to the glycerol backbone exhibit strong absorption bands, typically around 1743 cm⁻¹. researchgate.net

CH₂ Scissoring: The scissoring vibrations of the methylene groups in the octanoyl chains are visible around 1450-1419 cm⁻¹. researchgate.net

Phosphate Group Vibrations: The phosphate moiety (PO₂⁻) has characteristic asymmetric and symmetric stretching vibrations.

C-O-P Stretching: A notable peak for the C-O-P bond is often found around 1022 cm⁻¹. researchgate.net

FT-IR studies on various phosphatidylcholines have demonstrated that these molecules can be identified by their unique spectral features. nih.gov The technique is sensitive to changes in hydration and molecular conformation, making it valuable for studying lipid phases and interactions within membranes. uni-leipzig.de

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C=O Stretching | ~1743 | Ester Carbonyl |

| CH₂ Scissoring | ~1450 - 1419 | Methylene Groups (Acyl Chains) |

| Phosphate Asymmetric Stretching | ~1220 - 1250 | Phosphate (PO₂⁻) |

| Phosphate Symmetric Stretching | ~1085 - 1090 | Phosphate (PO₂⁻) |

| C-O-P Stretching | ~1022 | Phosphate Ester Linkage |

UV-Vis NIR Spectroscopy

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is an analytical technique that measures the absorption or reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. This method provides details on the electronic and molecular composition of materials. spectroscopyonline.com

For a saturated phospholipid like this compound, which lacks chromophores that absorb strongly in the UV-Vis range, the direct application of this technique for identification is limited. Most organic compounds without extensive conjugation or specific functional groups are transparent in the visible region. youtube.com

However, UV-Vis-NIR spectroscopy can be employed indirectly in research involving this compound. Its utility becomes apparent in the study of:

Formulations: When this compound is part of a larger system, such as liposomes or nanoparticles, UV-Vis spectroscopy can be used to assess properties like turbidity or aggregation by measuring light scattering.

Interaction Studies: The technique can monitor the interaction of this compound with other molecules that do possess a chromophore. Changes in the absorption spectrum of the chromophore upon binding to or partitioning into a lipid assembly can provide valuable quantitative data.

NIR Region Analysis: The NIR region (approximately 800 to 2500 nm) contains information about overtones and combination bands of fundamental vibrations (like C-H, O-H, and N-H). While these bands are much weaker than the fundamental vibrations seen in FT-IR, NIR spectroscopy can be a powerful tool for non-destructive analysis of bulk samples with minimal preparation. spectroscopyonline.comyoutube.com

The primary advantage of UV-Vis-NIR spectroscopy is its rapid data acquisition and the potential for remote or in-situ measurements. spectroscopyonline.com

Lipid Extraction Methodologies for Biological Matrices

Isolating this compound from complex biological samples such as plasma, cells, or tissues is a critical first step for any downstream analysis. The choice of extraction method is crucial for ensuring quantitative and unbiased recovery of the lipid. nih.govmdpi.com

Organic Solvent-Based Extraction (e.g., Folch, Bligh-Dyer, MTBE)

For decades, liquid-liquid extraction methods using organic solvents have been the cornerstone of lipid analysis.

Folch Method: Developed in 1957, the Folch method is considered a "gold standard" for lipid extraction. nih.govrockefeller.edu It utilizes a chloroform (B151607):methanol mixture (2:1, v/v) to create a single-phase system with the aqueous biological sample, allowing for thorough lipid solubilization. rockefeller.edu Subsequently, the addition of water or a salt solution induces phase separation, partitioning the lipids into the lower, denser chloroform layer, while more polar contaminants remain in the upper aqueous-methanol phase. rockefeller.eduprotocols.io This method is particularly effective for tissues with higher lipid content. nih.gov A significant drawback is the use of the hazardous solvent chloroform and the difficulty in collecting the lower organic phase without contamination. mdpi.comwindows.net

Bligh-Dyer Method: Published in 1959, the Bligh-Dyer method is a modification of the Folch procedure, generally preferred for samples with high water content, such as biological fluids. nih.govplos.org It uses a lower initial ratio of chloroform:methanol (1:2, v/v) before further additions of chloroform and water create a final biphasic system. plos.orgresearchgate.net While also highly efficient, it shares the disadvantages of using chloroform. nih.gov

Methyl-tert-butyl ether (MTBE) Method: This more modern method was developed as a safer and faster alternative to the chloroform-based protocols. nih.govnih.gov The procedure involves adding methanol and then MTBE to the sample. nih.gov Phase separation is induced by adding water. A key advantage of the MTBE method is that the lipid-containing organic phase is the upper layer due to MTBE's lower density, which simplifies its collection and reduces the risk of contamination. nih.govnih.gov Studies have shown that the MTBE protocol provides similar or even better recovery for most major lipid classes compared to the Folch and Bligh-Dyer methods. nih.gov

| Method | Primary Solvents | Principle | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Folch | Chloroform, Methanol | Monophasic extraction followed by biphasic partitioning. Lipids in lower phase. rockefeller.edu | High recovery efficiency; "gold standard". nih.gov | Uses hazardous chloroform; lower phase is difficult to collect. mdpi.com |

| Bligh-Dyer | Chloroform, Methanol | Stepwise addition of solvents to create a biphasic system. Lipids in lower phase. plos.org | Efficient for high-water content samples. nih.gov | Uses hazardous chloroform. nih.gov |

| MTBE | Methyl-tert-butyl ether, Methanol | Biphasic system where lipids partition into the upper organic phase. nih.gov | Safer (chloroform-free); upper phase is easy to collect; faster. nih.govresearchgate.net | May have lower recovery for some specific lipid classes compared to Folch. mdpi.com |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample. sigmaaldrich.com The fiber is coated with a stationary phase (a liquid polymer, a solid sorbent, or a combination) that adsorbs or absorbs analytes from the sample matrix. sigmaaldrich.com After an equilibrium or pre-equilibrium period, the fiber is removed and the analytes are desorbed directly into the analytical instrument, such as a gas or liquid chromatograph.

For lipid analysis, SPME offers several advantages over traditional solvent extraction:

Reduced Matrix Effects: SPME can selectively extract lipids while leaving behind high-abundance interfering molecules like proteins. Studies comparing SPME to the Bligh & Dyer method have shown that SPME can avoid the significant ionization suppression or enhancement often seen with solvent extracts in mass spectrometry. nih.gov

Solvent-Free: The technique minimizes or eliminates the need for organic solvents, making it a greener alternative. sigmaaldrich.com

Automation: SPME is easily automated, allowing for high-throughput analysis of many samples. nih.gov

Versatility: A wide range of fiber coatings are available, allowing the method to be optimized for different classes of lipids, from non-polar to more polar species like phospholipids. uwaterloo.carsc.org

Research has demonstrated the feasibility of using SPME for untargeted lipidomic studies, yielding a comparable or even greater diversity of lipid classes, including lysophosphatidylcholines and other phospholipids, compared to conventional methods. nih.gov

Analytical Characterization

Chromatographic Techniques (HPLC, TLC)

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used to separate this compound from other lipids and potential impurities. In HPLC, the compound is passed through a column with a stationary phase, and its retention time is used for identification and quantification. TLC provides a simpler and faster method for qualitative analysis of purity.

Spectroscopic Methods (NMR, Mass Spectrometry)

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are powerful tools for the structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule. nih.govchemrevlett.com Mass spectrometry determines the precise molecular weight and can provide fragmentation patterns that confirm the identity of the fatty acyl chains and the headgroup. youtube.com

Applications in Research

Role in Membrane Biophysics and Model Membrane Studies

The ability of this compound to form micelles and its detergent-like properties are highly valuable in membrane biophysics. It is frequently used to create model membrane systems, such as bicelles, which are discoidal structures composed of a planar bilayer of long-chain phospholipids (B1166683) surrounded by a rim of short-chain phospholipids like this compound. acs.org These bicelles provide a more native-like environment for studying membrane proteins compared to traditional micelles. Furthermore, its ability to solubilize biological membranes allows for the extraction and purification of membrane proteins for structural and functional studies.

Utility in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, this compound serves as a crucial internal standard. nih.govnih.gov Due to its synthetic nature and the fact that it is not typically found in high abundance in most biological samples, it can be added to a sample at a known concentration. By comparing the signal of the endogenous lipids to that of the internal standard, researchers can accurately quantify the levels of various lipid species in their samples. This is essential for understanding changes in lipid metabolism associated with different physiological or pathological states.

Cellular and in Vitro Model Systems in Phospholipid Research

Caco-2 Cell Models for Studies on Dietary Compound Uptake, Metabolism, and Transport

The human colon adenocarcinoma cell line, Caco-2, is a well-established and widely used in vitro model for the intestinal barrier. researchgate.netnih.gov When cultured on semipermeable filters, Caco-2 cells differentiate spontaneously to form a monolayer of polarized enterocytes with many morphological and functional characteristics of the small intestinal epithelium. researchgate.netmdpi.com This makes them an invaluable tool for studying the absorption and metabolism of various compounds, including dietary lipids. researchgate.net

Caco-2 cell models are instrumental in investigating the transport of solutes across the intestinal mucosa. researchgate.net These cells form tight junctions, creating a barrier that allows for the study of both transcellular and paracellular transport mechanisms. nih.gov Researchers utilize these models to assess the bioavailability of drugs and nutrients, and to understand the role of efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). researchgate.net

Despite the extensive use of Caco-2 cells in lipid transport studies, a comprehensive search of publicly available scientific literature did not yield specific research findings on the uptake, metabolism, or transport of 1,2-Octanoylphosphatidylcholine in this model system. General studies on lipid absorption in Caco-2 cells often involve the use of lipid mixtures to simulate dietary fat and stimulate the production and secretion of lipoproteins. nih.gov

Table 1: Key Characteristics and Applications of Caco-2 Cell Models in Lipid Research

| Characteristic | Relevance to Lipid Research |

| Polarized Monolayer | Mimics the apical and basolateral domains of intestinal enterocytes, allowing for directional transport studies. researchgate.net |

| Tight Junction Formation | Creates a physical barrier to study the mechanisms of lipid absorption and transport. nih.gov |

| Expression of Transporters | Enables the investigation of the role of specific transporters in lipid efflux and uptake. researchgate.net |

| Lipoprotein Secretion | Allows for the study of the assembly and secretion of chylomicrons and other lipoproteins in response to lipid stimuli. nih.gov |

Human Cell Models for Investigating Mitochondrial Function

Mitochondria are central hubs for cellular metabolism, and their function is intricately linked to the composition of their membranes, which are rich in phospholipids (B1166683). Various human cell lines are employed to investigate how specific phospholipids influence mitochondrial activities such as oxidative phosphorylation, membrane potential, and calcium homeostasis. elifesciences.orgresearchgate.net

Liposomes, or artificial vesicles, are often used to mimic mitochondrial membranes and study the effects of specific lipid compositions on the function of mitochondrial proteins. mdpi.com These studies have highlighted the importance of phospholipids like phosphatidylcholine in maintaining the structure and activity of mitochondrial enzymes. mdpi.com

Table 2: Human Cell Models and Approaches for Studying Phospholipids and Mitochondrial Function

| Model/Approach | Application in Mitochondrial Research |

| Mitochondrial Dysfunction Models | Investigating metabolic reprogramming and lipid profile changes in response to mitochondrial stress. elifesciences.org |

| Microglia Cell Lines (e.g., BV-2) | Studying the effects of ligands on mitochondrial function and neurosteroid synthesis in the context of neuroinflammation. researchgate.net |

| Liposome-based Assays | Reconstituting mitochondrial membrane environments to study the influence of specific phospholipids on protein function. mdpi.com |

Development and Application of 3D Cell Models for Biological Studies

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a bridge between traditional 2D cell cultures and in vivo animal models. nih.govmdpi.com These models more accurately recapitulate the complex cell-cell and cell-matrix interactions, as well as the physiological gradients of nutrients and oxygen found in native tissues. nih.govmdpi.com

Spheroids are cellular aggregates that can be formed from a single cell type or a co-culture of different cell types. nih.gov They are widely used in cancer research to study tumor biology and drug resistance. nih.gov Organoids are more complex 3D structures derived from stem cells that self-organize to mimic the architecture and function of specific organs. nih.gov These models are increasingly used for disease modeling, drug discovery, and personalized medicine. mdpi.com

In the context of lipid metabolism, 3D models are being developed to study conditions like non-alcoholic fatty liver disease (NAFLD). For example, 3D co-culture models of hepatocytes and hepatic stellate cells can form spheroids that exhibit hallmarks of altered lipid metabolism and fibrosis. swisslipids.org While these advanced models hold great promise for phospholipid research, specific studies detailing the application or effects of This compound in 3D cell models like spheroids or organoids have not been identified in the reviewed literature.

Table 3: Advantages of 3D Cell Models in Biological Research

| Advantage | Description |

| Physiological Relevance | More closely mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients. nih.govmdpi.com |

| Improved Predictive Value | Better predict drug efficacy and toxicity compared to 2D cultures. mdpi.com |

| Disease Modeling | Enable the development of more accurate models of complex diseases like cancer and metabolic disorders. nih.govswisslipids.org |

| Reduced Animal Use | Offer an alternative to animal models in preclinical research. nih.gov |

Induced Pluripotent Stem Cell (iPSC) Models for Neurological Research (General Lipid Metabolism Context)

Induced pluripotent stem cells (iPSCs) have revolutionized the way neurological diseases are modeled in the laboratory. nih.govnih.gov By reprogramming somatic cells from patients into iPSCs, and then differentiating them into various neural cell types like neurons, astrocytes, and oligodendrocytes, researchers can create patient-specific models of neurological disorders. nih.govnih.gov These "disease-in-a-dish" models provide a powerful platform for investigating disease mechanisms, identifying therapeutic targets, and screening for new drugs. nih.govyoutube.com

A growing body of research utilizes iPSC-derived neural cells to study the role of lipid metabolism in neurological diseases. nih.gov For instance, studies on 16p11.2 deletion syndrome, a genetic disorder associated with neurodevelopmental issues, have used iPSC-derived neurons to identify alterations in ceramide-related lipid species. nih.gov These findings highlight the critical role of lipid metabolism in neuronal function and how its dysregulation can contribute to neurological disorders. nih.gov

Despite the significant advancements in using iPSC models to study lipid metabolism in the context of neurological diseases, a review of the available scientific literature did not reveal any specific studies that have investigated the role or effects of This compound in these models. The focus of current research is often on broader lipid classes or other specific lipid species implicated in disease pathogenesis.

Table 4: Applications of iPSC Models in Neurological and Lipid Metabolism Research

| Application | Description |

| Disease Modeling | Generation of patient-specific neural cells to study the pathophysiology of neurological disorders. nih.govnih.gov |

| Mechanism-of-Disease Studies | Investigation of cellular and molecular mechanisms underlying diseases, including dysregulation of lipid metabolism. nih.gov |

| Drug Discovery and Screening | High-throughput screening of compounds to identify potential therapeutic agents for neurological diseases. nih.govyoutube.com |

| Personalized Medicine | Development of patient-specific models to predict drug responses and tailor treatments. |

Computational Modeling and Simulation Approaches

Molecular Docking for Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1,2-octanoylphosphatidylcholine, molecular docking can be employed to understand its interactions with various enzymes. For instance, it can help elucidate how DOPC or its derivatives might bind to the active site of an enzyme, potentially acting as a substrate or an inhibitor. mdpi.com

Docking studies can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. nih.govnih.gov This information is vital for understanding the catalytic mechanism of enzymes that metabolize lipids and for designing novel molecules that can modulate their activity.

Table 1: Key Interaction Types in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. |

This table summarizes common non-covalent interactions that are assessed during molecular docking simulations to predict the stability of enzyme-substrate complexes.

Molecular Dynamics Simulations for Membrane Interactions and Protein Folding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. nih.gov For this compound, MD simulations are particularly powerful for studying its role in biological membranes and its influence on protein folding.

MD simulations of DOPC-containing membranes can reveal details about membrane properties such as thickness, area per lipid, and the ordering of the acyl chains. nih.gov These simulations have been used to study the influence of factors like ion concentration and the presence of other lipids, such as cholesterol, on the structure and dynamics of the membrane. nih.govresearchgate.net For example, simulations have shown that cholesterol can increase the packing of lipids in a phosphatidylcholine matrix. researchgate.net

Furthermore, MD simulations are instrumental in understanding how the lipid environment provided by molecules like DOPC can affect the folding and stability of membrane proteins. nih.govnih.gov The interactions between the lipid bilayer and the protein can influence the protein's conformational changes, which are often crucial for its function. nih.gov Advanced techniques like accelerated molecular dynamics (aMD) can be used to simulate large-scale conformational changes, such as the complete folding of a protein, within computationally accessible timescales. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for DOPC

| Application Area | Research Focus | Key Insights |

| Membrane Properties | Investigating the physical characteristics of DOPC bilayers. | Determination of membrane thickness, area per lipid, and acyl chain order parameters. nih.gov |

| Ion Interactions | Studying the effect of ions on membrane structure. | Understanding how ions like sodium penetrate the membrane and interact with lipid headgroups. nih.gov |

| Cholesterol Effects | Analyzing the influence of cholesterol on DOPC membranes. | Revealing how cholesterol modulates lipid packing and membrane fluidity. researchgate.net |

| Protein-Lipid Interactions | Examining the interplay between membrane proteins and the surrounding DOPC environment. | Elucidating the role of the lipid bilayer in protein stability and conformational dynamics. nih.gov |

| Protein Folding | Simulating the folding process of proteins within a DOPC membrane. | Observing the pathways and intermediate states of protein folding in a native-like environment. nih.govyoutube.com |

This table highlights the diverse applications of molecular dynamics simulations in studying the behavior and interactions of this compound in biological contexts.

Quantitative Structure-Activity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com These models are built by finding a correlation between calculated molecular descriptors (e.g., logP, pKa, molecular weight) and an experimentally measured endpoint. mdpi.com

In the context of this compound and related phospholipids (B1166683), QSAR/QSPR could be used to predict various properties without the need for extensive experimental testing. For example, a QSPR model could be developed to predict the membrane permeability of a series of phosphatidylcholine derivatives based on their structural features. Similarly, a QSAR model might predict the inhibitory activity of a set of lipid-like molecules against a specific enzyme. The reliability of these models is assessed through rigorous validation techniques to ensure their predictive power. mdpi.com

Neural Network Models for Biological Mechanisms

Neural networks, a form of machine learning inspired by the structure of the human brain, are increasingly being used to model complex biological processes. nih.govarxiv.org These models can learn from large datasets to identify patterns and make predictions. nih.gov For a compound like this compound, neural networks could be trained on experimental data to predict its involvement in various biological pathways or its effect on cellular responses.

For instance, a neural network could be developed to predict the fusogenic potential of different lipid compositions containing DOPC based on their molecular properties. These models have the potential to uncover non-linear relationships that might be missed by traditional statistical methods. The application of neural networks in biology is a rapidly evolving field with the potential to provide novel insights into the roles of lipids in health and disease. mdpi.comnih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling (General Drug-Enzyme Interaction Context)

Physiologically-based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govyoutube.com While often applied to drugs, the principles of PBPK modeling can be extended to understand the fate of endogenous compounds like this compound.

A PBPK model integrates physiological information (e.g., blood flow rates, tissue volumes) with compound-specific data (e.g., solubility, permeability, metabolic rates) to simulate its concentration-time profile in various organs and tissues. youtube.comyoutube.com In the context of drug-enzyme interactions, PBPK models can be used to predict how a drug might affect the metabolism of endogenous lipids or how the lipid composition of membranes could influence drug distribution. nih.gov These models are valuable tools in drug development for predicting potential drug-drug interactions and for extrapolating pharmacokinetic data from animals to humans. youtube.comyoutube.com

Computational Cheminformatics Tools for Biochemical Pathway Design

Cheminformatics involves the use of computational tools to analyze and organize chemical data. nih.gov These tools can be applied to the design and analysis of biochemical pathways. For this compound, cheminformatics approaches could be used to map its metabolic pathways and identify key enzymes and intermediates.

By integrating data from metabolomics experiments with computational tools, it is possible to reconstruct metabolic networks and predict how perturbations, such as the inhibition of a specific enzyme, might affect the levels of DOPC and other related lipids. This can aid in understanding the metabolic consequences of genetic disorders or the mechanism of action of drugs that target lipid metabolism. nih.gov

Comparative Research on this compound and Related Phospholipids

Q & A

Q. How can 1,2-Octanoylphosphatidylcholine be accurately quantified in biological samples?

To quantify this compound, use a validated phosphatidylcholine (PC) assay kit. Key steps include:

- Sample Preparation : Homogenize tissues using a Dounce homogenizer (for solid samples) and maintain samples/standards on ice to prevent degradation .

- Standard Curve : Generate a fresh 50 mM PC standard stock (reconstituted in ddH₂O) and serially dilute it. Include duplicates to ensure statistical reliability .

- Detection : Use a 96-well plate with a microplate reader (OD 570 nm or fluorescence Ex/Em = 535/587 nm). Subtract background signals if significant .

- Calculations : Average replicates and apply dilution factors if sample signals exceed the standard curve range .

Q. What are critical steps to minimize experimental variability in PC assays?

- Reagent Handling : Aliquot enzymes (e.g., PC Hydrolysis Enzyme) and Development Mix to avoid repeated freeze-thaw cycles. Store at -20°C and thaw on ice .

- Master Mix Preparation : Pre-mix reagents for consistency across samples and standards. Calculate volumes using:

X µL component × (Number of samples + standards + 1). - Temperature Control : Ensure buffers and samples are at room temperature before starting, but keep enzymes on ice during the assay .

Advanced Research Questions

Q. How can assay specificity for this compound be validated against structurally similar lipids?

- Cross-Reactivity Testing : Spike samples with analogs (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine) and compare signals. Use orthogonal methods like HPLC or mass spectrometry for validation .

- Enzyme Optimization : Confirm that the PC Hydrolysis Enzyme selectively cleaves the sn-2 acyl chain (octanoyl group) without degrading other phospholipids .

Q. How should researchers resolve discrepancies between technical replicates in PC quantification?

- Error Source Identification : Check pipetting accuracy (use calibrated tips), contamination (e.g., lipid aggregates), or inhomogeneous sample preparation .

- Statistical Analysis : Perform triplicate measurements and apply Grubbs’ test to exclude outliers. Re-run samples with >10% coefficient of variation .

Q. What experimental conditions optimize the hydrolysis efficiency of this compound?

- Enzyme Activity : Reconstitute the PC Hydrolysis Enzyme in assay buffer (220 µL) and incubate at 37°C for 30–60 minutes. Avoid prolonged exposure to room temperature .

- Buffer pH : Adjust to pH 7.4–8.0 to maximize enzymatic activity. Include negative controls (e.g., heat-inactivated enzyme) to confirm reaction specificity .

Q. How can high background signals in fluorometric PC assays be mitigated?

- Contamination Control : Filter samples (0.22 µm) to remove particulate matter. Use black-walled 96-well plates to reduce light scattering .

- Signal Normalization : Subtract background readings (e.g., blank wells with assay buffer) and dilute samples exceeding the standard curve’s upper limit .

Methodological Best Practices

- Standard Curve Requirements : Always generate a new curve for each assay to account for inter-day variability in reagent performance .

- Data Reporting : Include raw absorbance/fluorescence values, dilution factors, and statistical metrics (mean ± SD) for transparency .

For further technical support, consult assay protocols from validated providers (e.g., Abcam) or use advanced analytical techniques referenced in peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。